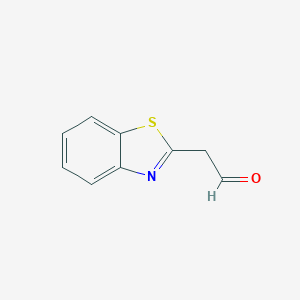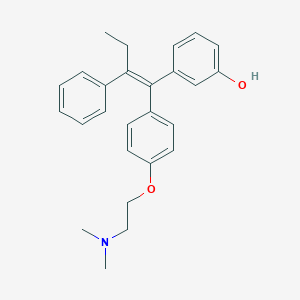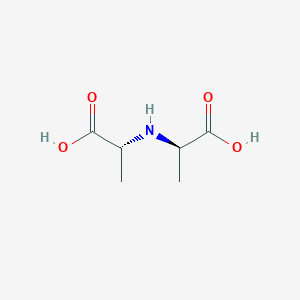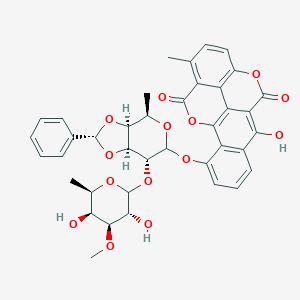
3',4'-O-Benzylidenechartreusin
描述
3’,4’-O-Benzylidenechartreusin: is a synthetic derivative of chartreusin, a natural antibiotic produced by the bacterium Streptomyces chartreusis. This compound is known for its significant antitumor and antibacterial properties. The structural modification of chartreusin to form 3’,4’-O-Benzylidenechartreusin enhances its biological activity and stability, making it a valuable compound in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-O-Benzylidenechartreusin involves the benzylidene protection of the hydroxyl groups at the 3’ and 4’ positions of chartreusin. This is typically achieved by reacting chartreusin with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of a benzylidene acetal, which protects the hydroxyl groups and enhances the compound’s stability.
Industrial Production Methods: Industrial production of 3’,4’-O-Benzylidenechartreusin follows similar synthetic routes but on a larger scale. The process involves the fermentation of Streptomyces chartreusis to produce chartreusin, followed by its chemical modification to introduce the benzylidene group. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 3’,4’-O-Benzylidenechartreusin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are often more reactive and exhibit different biological activities.
Reduction: Reduction reactions can convert the benzylidene group back to the original hydroxyl groups, regenerating chartreusin.
Substitution: The benzylidene group can be substituted with other functional groups to create derivatives with altered properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Chartreusin.
Substitution: Various substituted benzylidenechartreusin derivatives.
科学研究应用
Chemistry: 3’,4’-O-Benzylidenechartreusin is used as a starting material for the synthesis of various derivatives with potential biological activities. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, 3’,4’-O-Benzylidenechartreusin is studied for its interactions with cellular components and its effects on cellular processes. It serves as a model compound for understanding the mechanisms of action of similar antibiotics.
Medicine: The compound’s antitumor and antibacterial properties make it a candidate for drug development. It has shown promising results in preclinical studies against various cancer cell lines and bacterial infections.
Industry: In the pharmaceutical industry, 3’,4’-O-Benzylidenechartreusin is used in the development of new therapeutic agents. Its stability and biological activity make it a valuable compound for further research and development.
作用机制
3’,4’-O-Benzylidenechartreusin exerts its effects primarily through the inhibition of DNA synthesis. It intercalates into the DNA double helix, disrupting the replication process and leading to cell death. The compound targets rapidly dividing cells, making it effective against cancer cells and certain bacteria. The benzylidene group enhances the compound’s ability to bind to DNA, increasing its potency compared to chartreusin.
相似化合物的比较
Chartreusin: The parent compound, which lacks the benzylidene group.
3’,4’-O-Benzylidene-3’'-demethylchartreusin: A derivative with a demethylated hydroxyl group.
6-O-(3-Ethoxypropionyl)-3’,4’-O-exo-benzylidenechartreusin: A synthetic derivative with enhanced antitumor activity.
Comparison: 3’,4’-O-Benzylidenechartreusin is unique due to the presence of the benzylidene group, which enhances its stability and biological activity. Compared to chartreusin, it has improved potency and a broader spectrum of activity. The demethylated derivative, 3’,4’-O-Benzylidene-3’‘-demethylchartreusin, exhibits similar properties but with slight variations in activity. The ethoxypropionyl derivative, 6-O-(3-Ethoxypropionyl)-3’,4’-O-exo-benzylidenechartreusin, shows even greater antitumor effects, highlighting the importance of structural modifications in enhancing biological activity.
属性
IUPAC Name |
3-[[(2R,3aS,4R,7R,7aS)-7-[(3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methyl-2-phenyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-8-hydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H36O14/c1-15-13-14-21-24-22(15)35(43)50-31-23-19(28(41)26(25(24)31)36(44)48-21)11-8-12-20(23)49-39-34(53-38-29(42)32(45-4)27(40)16(2)46-38)33-30(17(3)47-39)51-37(52-33)18-9-6-5-7-10-18/h5-14,16-17,27,29-30,32-34,37-42H,1-4H3/t16-,17-,27+,29-,30+,32+,33+,34-,37-,38?,39?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSHGAAPBNVZEJ-YCURTJOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C3C(C(OC2OC4=CC=CC5=C4C6=C7C8=C(C=CC(=C8C(=O)O6)C)OC(=O)C7=C5O)C)OC(O3)C9=CC=CC=C9)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O[C@@H]2[C@@H]3[C@H]([C@H](OC2OC4=CC=CC5=C4C6=C7C8=C(C=CC(=C8C(=O)O6)C)OC(=O)C7=C5O)C)O[C@H](O3)C9=CC=CC=C9)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H36O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20906499 | |
| Record name | 6-Hydroxy-1-methyl-5,12-dioxo-5,12-dihydrobenzo[g][2]benzopyrano[5,4,3-cde][2]benzopyran-10-yl 3,4-O-benzylidene-6-deoxy-2-O-(6-deoxy-3-O-methylhexopyranosyl)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20906499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
728.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101694-19-3 | |
| Record name | 3',4'-O-Benzylidene-chartreusin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101694193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-1-methyl-5,12-dioxo-5,12-dihydrobenzo[g][2]benzopyrano[5,4,3-cde][2]benzopyran-10-yl 3,4-O-benzylidene-6-deoxy-2-O-(6-deoxy-3-O-methylhexopyranosyl)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20906499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


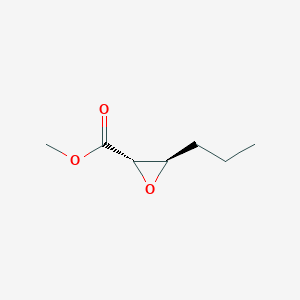
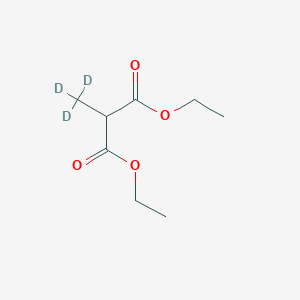
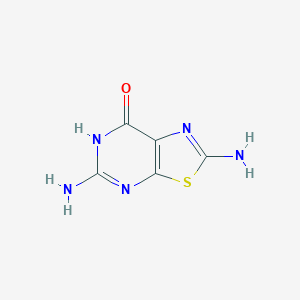
![Tris[3-(allyloxy)-2-chloropropyl] phosphite](/img/structure/B22334.png)
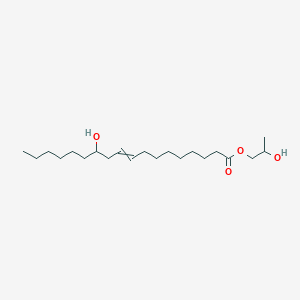
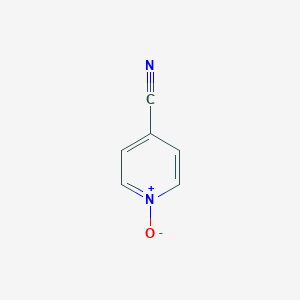
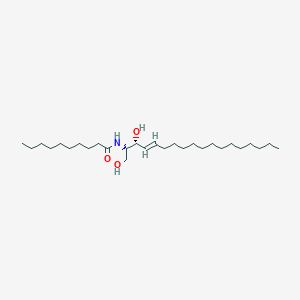
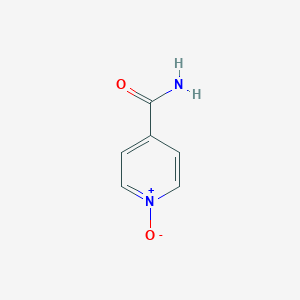


![N-[(3s)-2-Oxotetrahydrofuran-3-Yl]butanamide](/img/structure/B22349.png)
